molecular formula C5H2BrClOS B1334634 4-Bromo-2-thiophenecarbonyl chloride CAS No. 58777-65-4

4-Bromo-2-thiophenecarbonyl chloride

Cat. No.: B1334634
CAS No.: 58777-65-4
M. Wt: 225.49 g/mol
InChI Key: ZFFUAQAMUIHRON-UHFFFAOYSA-N
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Description

4-Bromo-2-thiophenecarbonyl chloride is an organosulfur compound with the molecular formula C5H2BrClOS and a molecular weight of 225.49 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the fourth position and a carbonyl chloride group at the second position of the thiophene ring. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-thiophenecarbonyl chloride can be synthesized from 4-bromo-2-thiophenecarboxylic acid. The synthesis involves the reaction of 4-bromo-2-thiophenecarboxylic acid with thionyl chloride in chloroform under heating conditions for approximately 2 hours . The reaction can be represented as follows:

4-Bromo-2-thiophenecarboxylic acid+Thionyl chloride4-Bromo-2-thiophenecarbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Bromo-2-thiophenecarboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Bromo-2-thiophenecarboxylic acid+Thionyl chloride→4-Bromo-2-thiophenecarbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-thiophenecarbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of this compound from 4-bromo-2-thiophenecarboxylic acid.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Such as amines, alcohols, and water, for substitution and addition reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by the hydrolysis of the carbonyl chloride group.

Scientific Research Applications

4-Bromo-2-thiophenecarbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-bromo-2-thiophenecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarbonyl Chloride: Lacks the bromine substituent at the fourth position.

    4-Chloro-2-thiophenecarbonyl Chloride: Contains a chlorine atom instead of a bromine atom at the fourth position.

    4-Bromo-2-thiophenecarboxylic Acid: Contains a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness

4-Bromo-2-thiophenecarbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-3-1-4(5(7)8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFUAQAMUIHRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383704
Record name 4-bromo-2-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58777-65-4
Record name 4-bromo-2-thiophenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation A, 2.48 g (12.0 mmoles) of 4-bromo-2-thiophenecarboxylic acid (prepared according to Lawesson, S. O., Arkiv. for Kemi. 11:317 (1957)) and 10 ml of thionyl chloride were combined and heated. The reaction gave 2.99 g of 4-bromo-2-thiophenecarbonyl chloride as a dark oil. The acid chloride, 2.11 g (10.0 mmoles) of 5-chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxamide and 3.67 g (30.0 mmoles) of 4-(N,N-dimethylamino)pyridine were reacted in N,N-dimethylformamide to give 4.03 g of a crude orange solid. Recrystallization gave 2.67 g (6.68 mmoles, 66.8% yield) of title compound as a yellow crystalline solid, m.p. 217°-219° C. (dec.) (2-butanone).
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 4-bromothiophene-2-carboxylic acid (47.0 mmol crude, from previous step) in α,α-dichloromethyl methyl ether (13.0 mL, 150 mmol) was slowly heated to reflux. As the reaction mixture was heated a pale brown solution formed, and gas evolution was evident. After stirring at a gentle reflux for 5 hours, the reaction solution was allowed to cool and was then concentrated under reduced pressure to afford 4-bromothiophene-2-carbonyl chloride as a brown liquid. This liquid was dissolved in CH2Cl2 (150 mL) and the reaction flask was cooled in an ice bath. The cold reaction solution was treated with a small amount of 4-(N,N-dimethylamino)pyridine, N,O-dimethylhydroxylamine hydrochloride (5.5 g, 56 mmol), and finally N,N-diisopropylethylamine (14 mL, 80 mmol). After stirring for 10 minutes, the ice bath was removed and the reaction mixture was allowed to warm to ambient temperature. After stirring for 16 hours, the pale brown reaction solution was quenched by the addition of ice-cold H2O, and diluted with CH2Cl2 (500 mL). The layers were separated, and the organic layer was washed with 1 N HCl (100 mL), H2O (50 mL), and saturated aqueous NaHCO3 (50 mL). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure to afford a brown liquid. The crude product was purified by silica gel column chromatography eluting with a gradient from 0% to 30% ethyl acetate/hexane on silica. The product peak was collected to afford 4-bromothiophene-2-carboxylic acid methoxymethylamide as a yellow oil. (9.9 g, 83% yield over three steps). 1H-NMR (400 MHz, CDCl3): δ 7.83 (1H, d, J=1.5 Hz), 7.45 (1H, d, J=1.5 Hz), 3.78 (3H, s), 3.37 (3H, s).
Quantity
47 mmol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One

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